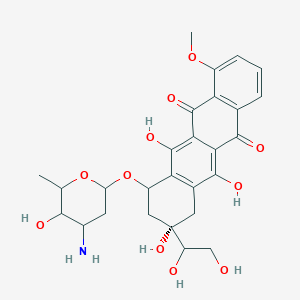
AB-FUBINACA isomer 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-FUBINACA is an indazole-based synthetic cannabinoid with high affinity for the central cannabinoid (CB1) receptor (Ki = 0.9 nM). AB-FUBINACA isomer 5 is a regioisomer of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Differentiation Techniques
Murakami et al. (2018) conducted a study on differentiating AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry methods. This study is crucial for forensic analysis, where distinguishing between isomers becomes necessary. The methodologies developed were effective for differentiating a series of AB-FUBINACA positional isomers, which can be significantly useful in forensic investigations (Murakami et al., 2018).
Analytical Screening
Tynon et al. (2017) described the development and validation of a method for screening and confirming synthetic cannabinoid drugs, including AB-FUBINACA, in human whole blood. This research addresses the need for effective analytical methods to detect such compounds in biological samples, which is crucial in forensic toxicology and drug monitoring (Tynon et al., 2017).
Pharmacological Characterization
Banister et al. (2015) focused on the synthesis and pharmacological characterization of AB-FUBINACA and related synthetic cannabinoids. Understanding the pharmacology of these compounds is vital for assessing their potential therapeutic applications and risks (Banister et al., 2015).
properties
Product Name |
AB-FUBINACA isomer 5 |
|---|---|
Molecular Formula |
C20H21FN4O2 |
Molecular Weight |
368.4 |
InChI |
InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |
InChI Key |
WEURZBLJVAHFOS-UHFFFAOYSA-N |
SMILES |
O=C(N(C)C(C(N)=O)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
synonyms |
N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



